REACTION_CXSMILES
|
C(O)=O.[CH2:4]([N:11]1[CH2:17][CH2:16][CH2:15][CH2:14][CH:13]([NH:18]C(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[CH2:12]1)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>C(Cl)Cl>[CH2:4]([N:11]1[CH2:17][CH2:16][CH2:15][CH2:14][CH:13]([NH2:18])[CH2:12]1)[C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1
|
Name
|
|
Quantity
|
0.25 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
1-benzyl-N-trityl-3-azepanamine
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC(CCCC1)NC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
stirred under ice-
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
TEMPERATURE
|
Details
|
cooling for 3.5 hours
|
Duration
|
3.5 h
|
Type
|
CONCENTRATION
|
Details
|
After the reaction mixture was concentrated
|
Type
|
ADDITION
|
Details
|
the residue was diluted with ether
|
Type
|
WASH
|
Details
|
washed with 1N-hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
After extraction
|
Type
|
ADDITION
|
Details
|
a 1N-aqueous sodium hydroxide solution was added to the aqueous layer under ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CC(CCCC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100 mg | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 72.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |